molecular formula C12H12O3 B1601903 (3-oxocyclobutyl)Methyl benzoate CAS No. 346425-59-0

(3-oxocyclobutyl)Methyl benzoate

Cat. No. B1601903
M. Wt: 204.22 g/mol
InChI Key: AJURBNFYZXOKJD-UHFFFAOYSA-N
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Description

“(3-oxocyclobutyl)Methyl benzoate” is a chemical compound with the empirical formula C12H12O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-oxocyclobutyl)Methyl benzoate” is represented by the SMILES string O=C(C1=CC=CC=C1)OC2CC(C2)=O . The molecular weight of the compound is 204.22 g/mol .


Physical And Chemical Properties Analysis

“(3-oxocyclobutyl)Methyl benzoate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Oxidative Metabolism

Research has explored the oxidative metabolism of similar compounds like t-butylbicycloortho[3H]benzoate (TBOB), which yields 3-oxo-benzoate upon oxidative cleavage. This process, studied in mouse liver or housefly microsomes, serves as a model for detoxication reactions of GABAA receptor antagonists and insecticides (Scott, Palmer, & Casida, 1987).

Biosynthesis in Fungi

Chloromethane, a natural product released by wood-rotting fungi, acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in fungi like Phellinus pomaceus. This demonstrates the role of such compounds in primary fungal metabolism and the biosynthesis of non-halogenated natural products (Harper, Hamilton, Kennedy, & McNally, 1989).

Pyrolysis Studies

Studies on the pyrolysis of substituted furylmethyl esters, which are structurally related to (3-oxocyclobutyl)Methyl benzoate, have led to the formation of various compounds. This area of research contributes to understanding the thermal decomposition and potential applications in chemical synthesis (Trahanovsky, Cassady, & Woods, 1981).

Corrosion Inhibition in Metals

Compounds like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, with similar structural features, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. This application is significant in materials science and engineering (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Catalysis Research

The reduction of methyl benzoate and benzoic acid on catalysts like yttrium oxide under hydrogen has been studied. Such research helps in understanding catalytic processes and their potential industrial applications (King & Strojny, 1982).

Safety And Hazards

“(3-oxocyclobutyl)Methyl benzoate” is classified under the GHS07 hazard class, indicating that it may cause skin sensitization . It’s recommended to avoid contact with the substance and not to breathe in vapors or aerosols . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

(3-oxocyclobutyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJURBNFYZXOKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573731
Record name (3-Oxocyclobutyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxocyclobutyl)Methyl benzoate

CAS RN

346425-59-0
Record name (3-Oxocyclobutyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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